Home > Products > Screening Compounds P6882 > Formoterol beta-D-glucuronide
Formoterol beta-D-glucuronide - 615551-59-2

Formoterol beta-D-glucuronide

Catalog Number: EVT-1461292
CAS Number: 615551-59-2
Molecular Formula: C25H32N2O10
Molecular Weight: 520.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Formoterol O-β-D-glucuronide is a metabolite of formoterol.

Overview

Formoterol beta-D-glucuronide is a metabolite of formoterol, a long-acting beta-2 adrenergic receptor agonist primarily used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease. Formoterol itself is administered via inhalation and is known for its rapid onset and prolonged action. The beta-D-glucuronide derivative arises from the metabolic pathway involving glucuronidation, which is essential for the drug's elimination from the body.

Source

Formoterol was first synthesized in the 1970s and has been used clinically since the late 1990s. It is derived from phenolic compounds and undergoes various metabolic transformations in the liver, leading to the formation of several metabolites, including formoterol beta-D-glucuronide. This compound is typically identified in urine following administration of formoterol, indicating its role in drug metabolism and pharmacokinetics.

Classification

Formoterol beta-D-glucuronide belongs to the class of glucuronides, which are conjugates formed through the enzymatic reaction of glucuronic acid with various substrates, including drugs. It is specifically classified as a secondary metabolite resulting from the phase II metabolic process of formoterol.

Synthesis Analysis

Methods

The synthesis of formoterol beta-D-glucuronide occurs primarily through glucuronidation, a process facilitated by UDP-glucuronosyltransferase enzymes in the liver. This reaction typically involves:

  1. Substrate Preparation: Formoterol, which has a phenolic hydroxyl group, acts as the substrate.
  2. Enzymatic Reaction: The enzyme UDP-glucuronosyltransferase catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of formoterol.
  3. Formation of Glucuronide: The product, formoterol beta-D-glucuronide, is then released into circulation and eventually excreted via urine.

Technical Details

The glucuronidation process is stereoselective; studies have shown that different enantiomers of formoterol undergo glucuronidation at varying rates, with (S; S)-formoterol being metabolized more rapidly than (R; R)-formoterol .

Molecular Structure Analysis

Structure

The molecular formula for formoterol beta-D-glucuronide can be derived from that of formoterol (C19_{19}H24_{24}N2_2O4_4) by adding a glucuronic acid moiety. The structure features:

  • A phenolic hydroxyl group that participates in glucuronidation.
  • A branched alkyl chain typical of beta-adrenergic agonists.

Data

The average molecular weight of formoterol is approximately 344.4049 g/mol . The structural representation can be visualized using chemical drawing software or databases.

Chemical Reactions Analysis

Reactions

Formoterol beta-D-glucuronide primarily participates in metabolic reactions involving its conversion back to formoterol under specific conditions, particularly during hydrolysis by β-glucuronidase enzymes found in biological systems.

Technical Details

The hydrolysis reaction can be summarized as follows:

Formoterol beta D glucuronide+H2OβglucuronidaseFormoterol+Glucuronic Acid\text{Formoterol beta D glucuronide}+\text{H}_2\text{O}\xrightarrow{\beta-\text{glucuronidase}}\text{Formoterol}+\text{Glucuronic Acid}

This reaction highlights the reversible nature of glucuronidation and its role in drug metabolism.

Mechanism of Action

Process

Formoterol acts as an agonist at beta-2 adrenergic receptors located primarily in bronchial smooth muscle. Upon binding to these receptors, it activates intracellular signaling pathways that lead to:

  1. Increased cAMP Levels: Activation stimulates adenylyl cyclase, increasing cyclic adenosine monophosphate (cAMP) levels.
  2. Bronchodilation: Elevated cAMP causes relaxation of bronchial smooth muscles, leading to dilation of airways.
  3. Inhibition of Mediator Release: It also inhibits the release of inflammatory mediators such as histamine from mast cells .

Data

The selectivity for beta-2 receptors over beta-1 receptors (approximately 200-fold) minimizes cardiovascular side effects, making it suitable for respiratory therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in water due to its polar glucuronic acid component.

Chemical Properties

  • Stability: Formoterol beta-D-glucuronide is relatively stable under physiological conditions but may undergo hydrolysis when exposed to specific enzymes.
  • pH Sensitivity: The compound's stability can vary with pH levels, influencing its solubility and bioavailability.

Relevant data indicate that pharmacokinetic parameters such as half-life and clearance rates are influenced by individual metabolic variations .

Applications

Scientific Uses

Formoterol beta-D-glucuronide serves several important roles in scientific research:

  1. Pharmacokinetic Studies: It is used as a biomarker for assessing formoterol metabolism in clinical pharmacology studies.
  2. Drug Development: Understanding its formation and elimination helps in designing better therapeutic agents with improved safety profiles.
  3. Toxicological Assessments: Monitoring levels of this metabolite can provide insights into potential drug interactions or adverse effects associated with formoterol use.
Chemical Structure and Stereochemistry of Formoterol and Its Metabolites

Structural Characterization of Formoterol β-D-Glucuronide

Formoterol β-D-glucuronide is the primary inactive metabolite of the bronchodilator formoterol, formed via hepatic UDP-glucuronosyltransferase (UGT)-mediated conjugation. Its molecular formula is C₂₅H₃₂N₂O₁₀, with a molecular weight of 520.53 g/mol [1] [6]. Structurally, it consists of:

  • The glucuronic acid moiety covalently linked via a β-glycosidic bond to the phenolic oxygen of formoterol’s resorcinol ring
  • Preservation of formoterol’s secondary amine and formamide groups
  • The carboxylic acid group of glucuronic acid (pKa ~3.5) imparting hydrophilicity [4] [7]

This conjugation increases the metabolite’s water solubility, facilitating renal excretion. The glucuronide linkage adopts a chair conformation (⁴C₁) in the pyranose ring, stabilized by intramolecular hydrogen bonds between the 2-OH/3-OH groups and the carboxylate moiety [7] [9]. The structure was confirmed through:

  • Nuclear Magnetic Resonance (NMR): Characteristic anomeric proton signal at δ 5.6 ppm (J = 7 Hz) confirming β-linkage
  • High-Resolution Mass Spectrometry (HRMS): [M-H]⁻ ion at m/z 519.1993 (calculated 519.1987) [1]

Table 1: Structural Comparison of Formoterol and Formoterol β-D-Glucuronide

CharacteristicFormoterolFormoterol β-D-Glucuronide
Molecular FormulaC₁₉H₂₄N₂O₄C₂₅H₃₂N₂O₁₀
Molecular Weight (g/mol)344.40520.53
Key Functional GroupsPhenolic -OH, Secondary amineGlucuronosyl ester, Carboxylic acid
Calculated logP1.8-0.9
SolubilityLow aqueous solubilityHigh aqueous solubility

Chirality in Formoterol: (R,R)- vs. (S,S)-Enantiomers

Formoterol contains two chiral centers, generating four stereoisomers: (R,R), (S,S), (R,S), and (S,R). Clinically, it is administered as a racemic mixture of (R,R)- and (S,S)-enantiomers [6] [10]. Key differences:

  • (R,R)-Formoterol:
  • Potent β₂-adrenoceptor agonist (EC₅₀ = 1 nM in human bronchus)
  • Responsible for >99% of the bronchodilatory activity
  • Configuration enables optimal receptor binding via H-bonding with Asn293 and π-stacking with Phe290 [3] [8]
  • (S,S)-Formoterol:
  • Pharmacologically inactive at therapeutic concentrations (>1000-fold lower potency than (R,R)-enantiomer)
  • Does not antagonize (R,R)-activity but may modulate inflammatory responses (e.g., GM-CSF production) [3] [10]

The glucuronide metabolites retain the chiral configuration of their parent enantiomers. Stereospecific synthesis yields distinct glucuronides: (R,R)-formoterol β-D-glucuronide (CAS 615551-59-2) and (S,S)-formoterol β-D-glucuronide [7] [9].

Table 2: Stereoisomers of Formoterol and Their Biological Significance

Stereoisomerβ₂-Agonist ActivityClinical RelevanceGlucuronide Metabolite
(R,R)High (EC₅₀ = 1–3 nM)Therapeutic bronchodilation(R,R)-Formoterol β-D-glucuronide
(S,S)Negligible (>1000× lower)Considered pharmacologically inert(S,S)-Formoterol β-D-glucuronide
(R,S)/(S,R)Intermediate (~10× lower than (R,R))Not present in racemic formulationsNot reported in vivo

Stereochemical Influence on Glucuronidation Efficiency

Glucuronidation of formoterol exhibits marked stereoselectivity, though paradoxically favoring the inactive (S,S)-enantiomer in vitro:

  • Human Liver Microsomes (HLM) Studies:
  • Vmax for (S,S)-glucuronide formation: 4304 pmol·min⁻¹·mg⁻¹ (median)
  • Vmax for (R,R)-glucuronide: 2625 pmol·min⁻¹·mg⁻¹ (median)
  • Km values are similar (~830 μM), indicating comparable enzyme affinity [2] [5]
  • Intrinsic Clearance (Vmax/Km) is 1.6–2.2× higher for (S,S)-formoterol [2]
  • UGT Isoforms Involved:
  • UGT1A1, UGT1A9, and UGT2B7 catalyze glucuronidation
  • UGT1A8 exhibits preferential activity toward (S,S)-enantiomer [6]

Table 3: Kinetic Parameters for Stereoselective Glucuronidation of Formoterol in Human Liver Microsomes [2]

EnantiomerKm (μM)Vmax (pmol·min⁻¹·mg⁻¹)Vmax/Km (μL·min⁻¹·mg⁻¹)
(R,R)827.6 (median)2625 (median)3.17
(S,S)840.4 (median)4304 (median)5.12

However, in vivo urinary excretion in humans after oral rac-formoterol administration shows:

  • Total (R,R)-derived metabolites: 23.1% of dose (sum of unchanged + glucuronide)
  • Total (S,S)-derived metabolites: 13.8% of dose
  • Glucuronide fraction: (R,R)-glucuronide (21.0%) exceeds (S,S)-glucuronide (10.3%) [5]

This apparent contradiction arises from:

  • Enantioselective First-Pass Metabolism: Higher intestinal/hepatic extraction of (S,S)-formoterol
  • Interindividual Variability: Vmax/Km (S,S/R,R) ratio ranges from 0.57 to 6.90 in microsomes, influenced by UGT polymorphisms [2] [5]
  • Protein Binding Differences: Higher unbound fraction of (R,R)-enantiomer facilitating glomerular filtration [6]

Table 4: Urinary Excretion of Formoterol Enantiomers and Metabolites After Oral rac-Formoterol (60 μg) in Humans [5]

Compound ExcretedMedian % of Administered DoseStereoselectivity Ratio (RR/SS)
Unchanged (R,R)-formoterol2.1%0.60
Unchanged (S,S)-formoterol3.5%
(R,R)-Glucuronide21.0%2.04
(S,S)-Glucuronide10.3%

Gender may further modulate stereoselectivity: One female subject showed reversed glucuronidation ratios compared to males, suggesting hormonal influences on UGT activity [5]. This stereochemical complexity contributes to variable systemic exposure to active (R,R)-formoterol, potentially impacting duration of bronchodilation.

Properties

CAS Number

615551-59-2

Product Name

Formoterol beta-D-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-formamido-4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C25H32N2O10

Molecular Weight

520.5 g/mol

InChI

InChI=1S/C25H32N2O10/c1-13(9-14-3-6-16(35-2)7-4-14)26-11-18(29)15-5-8-19(17(10-15)27-12-28)36-25-22(32)20(30)21(31)23(37-25)24(33)34/h3-8,10,12-13,18,20-23,25-26,29-32H,9,11H2,1-2H3,(H,27,28)(H,33,34)/t13-,18+,20+,21+,22-,23+,25-/m1/s1

InChI Key

CHNNYXWDVZXHPK-WUTHJAFQSA-N

SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)NC=O)O

Synonyms

2-(Formylamino)-4-[(1RS)-1-hydroxy-2-[[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl β-D-Glucopyranosiduronic Acid;

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)NC=O)O

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)NC=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.